(1R,2R)-2-[4-[[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-[4-[[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, a quinoline derivative, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[4-[[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Cyclopropane Ring Formation: The cyclopropane ring can be introduced via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Amide Bond Formation: The final step involves coupling the quinoline derivative with the cyclopropane carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the quinoline derivative, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkage, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives with alcohol or amine functionalities.
Substitution: Substituted amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its quinoline moiety is known for its biological activity, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities, suggesting that this compound could have similar applications.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[4-[[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid likely involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, such as topoisomerases or kinases, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Cyclopropane Carboxylic Acids: Compounds like cyclopropane-1-carboxylic acid, which is used in the synthesis of various pharmaceuticals.
Uniqueness
The uniqueness of (1R,2R)-2-[4-[[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid lies in its combination of a quinoline derivative with a cyclopropane ring and an amide linkage. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,2R)-2-[4-[[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-19(12-23-18-4-2-1-3-14(18)7-10-20(23)25)22-15-8-5-13(6-9-15)16-11-17(16)21(26)27/h1-6,8-9,16-17H,7,10-12H2,(H,22,24)(H,26,27)/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTLMVPKQFQVFD-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C4CC4C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.